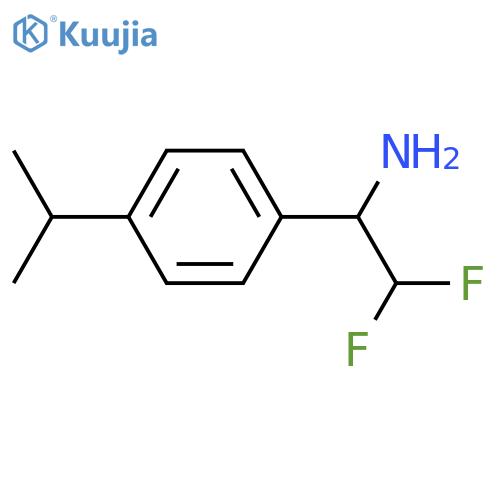

Cas no 1378667-41-4 (2,2-difluoro-1-4-(propan-2-yl)phenylethan-1-amine)

2,2-difluoro-1-4-(propan-2-yl)phenylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-1-4-(propan-2-yl)phenylethan-1-amine

- EN300-1930340

- AKOS017515771

- 1378667-41-4

- 2,2-difluoro-1-[4-(propan-2-yl)phenyl]ethan-1-amine

-

- インチ: 1S/C11H15F2N/c1-7(2)8-3-5-9(6-4-8)10(14)11(12)13/h3-7,10-11H,14H2,1-2H3

- InChIKey: XMCNSWZVEAPCJF-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1C=CC(=CC=1)C(C)C)N)F

計算された属性

- せいみつぶんしりょう: 199.11725581g/mol

- どういたいしつりょう: 199.11725581g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 26Ų

2,2-difluoro-1-4-(propan-2-yl)phenylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1930340-0.1g |

2,2-difluoro-1-[4-(propan-2-yl)phenyl]ethan-1-amine |

1378667-41-4 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1930340-0.25g |

2,2-difluoro-1-[4-(propan-2-yl)phenyl]ethan-1-amine |

1378667-41-4 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1930340-2.5g |

2,2-difluoro-1-[4-(propan-2-yl)phenyl]ethan-1-amine |

1378667-41-4 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1930340-5.0g |

2,2-difluoro-1-[4-(propan-2-yl)phenyl]ethan-1-amine |

1378667-41-4 | 5g |

$4184.0 | 2023-05-31 | ||

| Enamine | EN300-1930340-10.0g |

2,2-difluoro-1-[4-(propan-2-yl)phenyl]ethan-1-amine |

1378667-41-4 | 10g |

$6205.0 | 2023-05-31 | ||

| Enamine | EN300-1930340-1g |

2,2-difluoro-1-[4-(propan-2-yl)phenyl]ethan-1-amine |

1378667-41-4 | 1g |

$914.0 | 2023-09-17 | ||

| Enamine | EN300-1930340-5g |

2,2-difluoro-1-[4-(propan-2-yl)phenyl]ethan-1-amine |

1378667-41-4 | 5g |

$2650.0 | 2023-09-17 | ||

| Enamine | EN300-1930340-10g |

2,2-difluoro-1-[4-(propan-2-yl)phenyl]ethan-1-amine |

1378667-41-4 | 10g |

$3929.0 | 2023-09-17 | ||

| Enamine | EN300-1930340-0.05g |

2,2-difluoro-1-[4-(propan-2-yl)phenyl]ethan-1-amine |

1378667-41-4 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1930340-1.0g |

2,2-difluoro-1-[4-(propan-2-yl)phenyl]ethan-1-amine |

1378667-41-4 | 1g |

$1442.0 | 2023-05-31 |

2,2-difluoro-1-4-(propan-2-yl)phenylethan-1-amine 関連文献

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

2,2-difluoro-1-4-(propan-2-yl)phenylethan-1-amineに関する追加情報

Introduction to 2,2-difluoro-1-4-(propan-2-yl)phenylethan-1-amine (CAS No. 1378667-41-4)

2,2-difluoro-1-4-(propan-2-yl)phenylethan-1-amine, identified by its CAS number 1378667-41-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, including fluoro-substituted aromatic rings and aliphatic side chains, which contribute to its distinct chemical properties and potential biological activities.

The molecular structure of 2,2-difluoro-1-4-(propan-2-yl)phenylethan-1-amine consists of a phenyl ring substituted with two fluorine atoms at the 2-position and an ethylamine moiety linked at the 1-position. Additionally, the phenyl ring is connected to a propyl group at the 4-position, introducing a degree of steric hindrance and electronic modulation. This specific arrangement of functional groups makes the compound a promising candidate for further investigation in drug discovery and development.

In recent years, there has been growing interest in the exploration of fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The presence of fluorine atoms in 2,2-difluoro-1-4-(propan-2-yl)phenylethan-1-amine is particularly noteworthy, as fluorine can significantly influence the electronic distribution within the molecule, thereby affecting its reactivity and interactions with biological targets.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of fluoro-substitution and aliphatic side chains provides a versatile scaffold that can be modified to target various biological pathways. For instance, studies have suggested that compounds with similar structural motifs may exhibit inhibitory effects on enzymes involved in inflammatory processes or cancer progression. These findings are particularly relevant in light of the ongoing research efforts aimed at identifying new treatments for chronic diseases.

The propyl group attached to the phenyl ring in 2,2-difluoro-1-4-(propan-2-yl)phenylethan-1-amine also plays a crucial role in determining its overall physicochemical properties. This side chain can influence solubility, permeability across biological membranes, and interactions with proteins. Such characteristics are critical factors in drug design, as they directly impact the compound's bioavailability and efficacy. By fine-tuning the length and branching of the aliphatic chain, researchers can optimize these properties to enhance therapeutic outcomes.

Recent advancements in computational chemistry have enabled more efficient screening and design of molecules like 2,2-difluoro-1-4-(propan-2-yl)phenylethan-1-amine. Molecular modeling techniques allow scientists to predict how modifications to the structure will affect biological activity, providing a rapid pathway from hypothesis to experimental validation. This approach has been particularly valuable in identifying lead compounds for further optimization through medicinal chemistry strategies.

In addition to its potential therapeutic applications, 1378667-41-4 may also find utility in materials science and industrial processes. Fluorinated aromatic compounds are known for their stability under harsh conditions and their ability to form strong intermolecular interactions. These properties make them suitable for use as intermediates in polymer synthesis or as additives that enhance material performance.

The synthesis of 2,2-difluoro-1-4-(propan-2-y l)phenylethan -1-am ine involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on fluoroaromatic precursors followed by alkylation and amination steps. The use of advanced catalytic systems has further refined these processes, making them more efficient and environmentally friendly.

As research continues to uncover new applications for fluorinated compounds, 1378667 -41 -4 is poised to play a significant role in addressing some of the most pressing challenges in medicine and materials science. Its unique structural features offer a rich foundation for innovation, and ongoing studies are likely to reveal even more about its potential benefits.

The future direction of research on this compound will likely focus on expanding its chemical space through structural analogs and exploring novel synthetic methodologies. By leveraging interdisciplinary approaches that combine organic chemistry with computational modeling and biopharmaceutical studies, scientists can accelerate the discovery process and bring new therapeutic options to fruition.

1378667-41-4 (2,2-difluoro-1-4-(propan-2-yl)phenylethan-1-amine) 関連製品

- 1805325-57-8(2,6-Dibromo-3-(difluoromethyl)pyridine-5-sulfonamide)

- 2228540-22-3(tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate)

- 885280-24-0(4-Thiazolemethanamine,2-(3-methoxyphenyl)-)

- 2137096-71-8((1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine)

- 362520-32-9(4-Amino-N-(2-fluorophenyl)methylbenzamide)

- 1187385-92-7(5-Bromo-2-propylaminopyrimidine)

- 2411306-11-9(N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide)

- 2648955-95-5(2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride)

- 1208076-08-7(4-Chloro-2,6-difluorophenylmethylsulfone)

- 2446803-91-2(INDEX NAME NOT YET ASSIGNED)